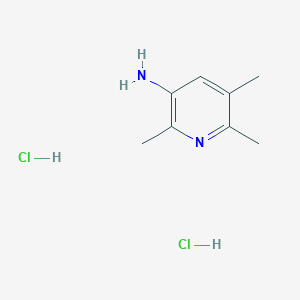
2,5,6-Trimethyl-3-pyridinamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trimethyl-3-pyridinamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 5, and 6, and an amine group at position 3. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-3-pyridinamine dihydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,5,6-trimethylpyridine with ammonia or an amine source under controlled conditions to introduce the amine group at the 3-position. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethyl-3-pyridinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, imines, amides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5,6-Trimethyl-3-pyridinamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethyl-3-pyridinamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but lacks the amine group at the 3-position.
3-Aminopyridine: Contains an amine group at the 3-position but lacks the methyl groups at positions 2, 5, and 6.
2,6-Dimethyl-3-pyridinamine: Similar structure with two methyl groups and an amine group.
Uniqueness
2,5,6-Trimethyl-3-pyridinamine dihydrochloride is unique due to the specific arrangement of three methyl groups and an amine group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2,5,6-trimethylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-5-4-8(9)7(3)10-6(5)2;;/h4H,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNYJZSMMGKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
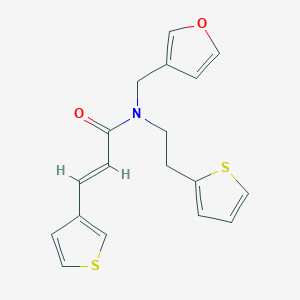

![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)
![6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2698988.png)
![2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2698989.png)
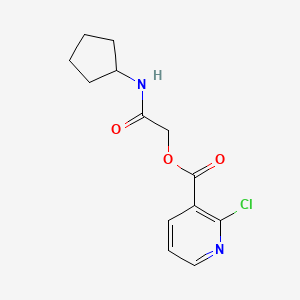
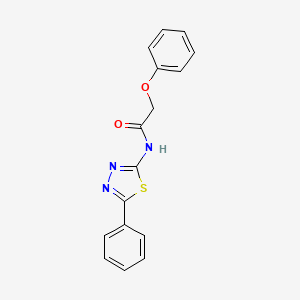
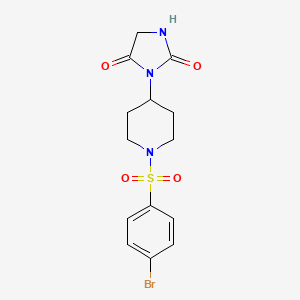
![5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B2698995.png)
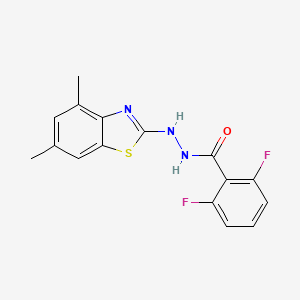
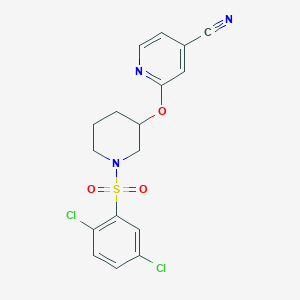
![1-methyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide](/img/structure/B2699000.png)
![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)
